1-Azakenpaullone

Description

Structure

3D Structure

Properties

IUPAC Name |

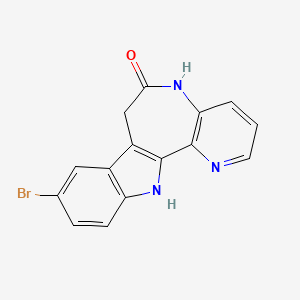

14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSBZVCEIVPKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042686 | |

| Record name | Azakenpaullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Azakenpaullone: A Technical Guide to a Selective GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azakenpaullone is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3][4][5] As a derivative of the paullone family of kinase inhibitors, this compound exhibits enhanced selectivity for GSK-3β over other kinases, such as Cyclin-Dependent Kinases (CDKs), making it a valuable tool for studying GSK-3β-mediated signaling pathways and a potential therapeutic agent in various diseases, including diabetes and neurodegenerative disorders.[1][2][3] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols.

Data Presentation

Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against GSK-3β and other related kinases. The data highlights the compound's high potency and selectivity for GSK-3β.

| Target Kinase | IC50 Value | Fold Selectivity vs. GSK-3β |

| GSK-3β | 18 nM | - |

| CDK1/cyclin B | 2.0 µM | >100-fold |

| CDK5/p25 | 4.2 µM | >200-fold |

Data compiled from multiple sources.[2][3][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of GSK-3β.[6] GSK-3β is a key component of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes. This activation of Wnt signaling is crucial for processes such as cell proliferation and differentiation.[7][8]

Wnt/β-catenin Signaling Pathway and this compound Inhibition

Caption: Wnt signaling and this compound's inhibitory effect.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against GSK-3β, CDK1/cyclin B, and CDK5/p25.

Materials:

-

Purified recombinant kinases (GSK-3β, CDK1/cyclin B, CDK5/p25)

-

Specific peptide or protein substrates (e.g., GS-1 peptide for GSK-3β, Histone H1 for CDKs)[2]

-

[γ-³²P]ATP

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., Buffer A: 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5)[2]

-

Wash buffer (e.g., 10 mL phosphoric acid per L of water)[2]

-

P81 phosphocellulose paper[2]

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a microcentrifuge tube or 96-well plate, combine the kinase, its specific substrate, and the kinase assay buffer.

-

Add the desired concentration of this compound or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[2]

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[2]

-

Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[2]

-

Measure the amount of incorporated ³²P in the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay Workflow

References

- 1. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound | GSK-3 | TargetMol [targetmol.com]

- 5. stemcell.com [stemcell.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of 1-Azakenpaullone

An In-depth Technical Guide to 1-Azakenpaullone: Discovery, Synthesis, and Application

Introduction

This compound is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3] Developed as an analog of the less selective kinase inhibitor kenpaullone, this compound demonstrates significantly higher selectivity for GSK-3β over other related kinases, such as Cyclin-Dependent Kinases (CDKs).[4][5][6] Its ability to modulate the Wnt/β-catenin signaling pathway has established it as a valuable tool in diverse research fields, including stem cell biology, cellular regeneration, and neuroscience.[7][8][9] This guide provides a comprehensive overview of its discovery, an efficient synthesis protocol, its mechanism of action, and detailed experimental procedures for its characterization.

Discovery and Rationale

The development of this compound was driven by the need for more selective GSK-3β inhibitors. The parent compound, kenpaullone, while effective, also inhibits other kinases like CDK1. To enhance selectivity, derivatives with a modified parent ring system were synthesized.[4] Among these, this compound emerged as a highly selective inhibitor of GSK-3β, with a distinct charge distribution within the molecule proposed as a reason for its enhanced specificity compared to other paullone derivatives.[4]

Chemical Synthesis

An efficient, two-step synthesis for this compound has been developed, showing significant improvement over the original five-step method.[7] This modern protocol features an indium-trichloride-mediated intramolecular cyclization under mild conditions, resulting in a higher overall yield of 55% compared to the original 20%.[7]

Experimental Protocol: Efficient Synthesis of this compound[7][10]

-

Step 1: Synthesis of Intermediate Amide. The synthesis begins with the reaction of a substituted aniline with a picolinic acid derivative. The specific starting materials are coupled using standard amide bond formation conditions to yield the precursor for the key cyclization step.

-

Step 2: Indium-Trichloride-Mediated Intramolecular Cyclization. The intermediate amide from Step 1 is dissolved in a dry solvent. Indium trichloride (InCl₃) is added as a Lewis acid catalyst. The reaction mixture is heated in a sealed tube for 24 hours to facilitate the intramolecular cyclization, which constructs the core 7-membered azepino-indole ring system of this compound.

-

Purification. Following the reaction, the crude product is purified using standard chromatographic techniques (e.g., column chromatography) to yield pure this compound.

Caption: Workflow for the efficient synthesis of this compound.

Biological Activity and Mechanism of Action

This compound's primary biological activity stems from its potent inhibition of GSK-3β, a key regulatory kinase in multiple cellular pathways.[7][9] The most well-characterized of these is the canonical Wnt signaling pathway.

In the absence of a Wnt signal (the "off-state"), GSK-3β is active and phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

When this compound is introduced, it inhibits GSK-3β. This prevents the phosphorylation of β-catenin, allowing it to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[8] This mechanism is fundamental to its observed effects on cell proliferation and differentiation.[1][10]

Caption: Mechanism of this compound in the Wnt/β-catenin pathway.

Quantitative Data: Kinase Inhibition Profile

This compound exhibits high selectivity for GSK-3β. The half-maximal inhibitory concentrations (IC₅₀) demonstrate a greater than 100-fold selectivity for GSK-3β over CDK1/cyclin B and CDK5/p25.[2][11]

| Kinase Target | IC₅₀ Value | Reference(s) |

| GSK-3β | 18 nM | [1][2][11][12][13] |

| CDK1/cyclin B | 2.0 µM | [1][11] |

| CDK5/p25 | 4.2 µM | [1][11] |

Key Experimental Protocols

Protocol 1: GSK-3β Kinase Inhibition Assay[2][12]

This protocol details a common method for measuring the inhibitory activity of compounds against GSK-3β using a radioactive filter-binding assay.

Materials:

-

Recombinant GSK-3β enzyme

-

GS-1 peptide substrate (40 µM)

-

Buffer A: 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5

-

[γ-³²P]ATP (15 µM)

-

Whatman P81 phosphocellulose paper

-

Wash Solution: 10 mL phosphoric acid per 1 L of water

-

Scintillation fluid

Procedure:

-

Prepare the GSK-3β enzyme by diluting it 1/100 in a solution of 1 mg/mL BSA and 10 mM DTT.

-

Set up the reaction in a final volume of 30 µL containing Buffer A, 5 µL of 40 µM GS-1 peptide substrate, the desired concentration of this compound (or DMSO vehicle control), and the diluted GSK-3β enzyme.

-

Initiate the kinase reaction by adding 15 µM [γ-³²P]ATP.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Stop the reaction by spotting 25 µL aliquots of the supernatant onto 2.5 x 3 cm pieces of Whatman P81 phosphocellulose paper.

-

After 20 seconds, wash the filters five times in the phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the wet filters by adding 1 mL of scintillation fluid and counting in a scintillation counter.

-

Calculate the percentage of inhibition relative to the control to determine the IC₅₀ value.

Protocol 2: CDK1/cyclin B and CDK5/p25 Kinase Inhibition Assays[2][12]

Materials:

-

Recombinant CDK1/cyclin B or CDK5/p25 enzyme

-

Histone H1 substrate (1 mg/mL)

-

Buffer C: Homogenization buffer with 5 mM EGTA (no NaF or protease inhibitors)

-

[γ-³²P]ATP (15 µM)

-

Other materials as listed in Protocol 1

Procedure:

-

Set up the reaction in a final volume of 30 µL containing Buffer C, 1 mg/mL Histone H1 substrate, the desired concentration of this compound, and the respective kinase (CDK1/cyclin B or CDK5/p25).

-

Initiate the reaction by adding 15 µM [γ-³²P]ATP.

-

Incubate the reaction mixture for 10 minutes at 30°C.

-

Spot, wash, and count the P81 filters as described in steps 5-8 of the GSK-3β assay protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | GSK-3 | TargetMol [targetmol.com]

- 3. This compound | GSK3beta inhibitor | Hello Bio [hellobio.com]

- 4. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. Efficient synthesis of this compound, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis of this compound, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. stemcell.com [stemcell.com]

- 13. apexbt.com [apexbt.com]

1-Azakenpaullone's Role in Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azakenpaullone has emerged as a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key regulatory enzyme implicated in a multitude of cellular processes. By modulating GSK-3β activity, this compound critically influences the Wnt/β-catenin signaling pathway, a cascade fundamental to embryonic development, tissue homeostasis, and tumorigenesis. This technical guide provides an in-depth exploration of this compound's mechanism of action and its consequential role in cellular proliferation. It summarizes key quantitative data, details essential experimental protocols for its study, and provides visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Introduction

Cellular proliferation is a tightly regulated process essential for growth, development, and tissue repair. Dysregulation of this process is a hallmark of cancer. A pivotal signaling network governing cell fate and proliferation is the Wnt/β-catenin pathway. Central to this pathway is the multi-protein "destruction complex," which targets the transcriptional co-activator β-catenin for proteasomal degradation. The activity of this complex is largely dependent on Glycogen Synthase Kinase-3β (GSK-3β).

This compound is a synthetic compound that has garnered significant interest due to its potent and selective inhibition of GSK-3β.[1][2][3][4][5][6] This inhibition stabilizes β-catenin, leading to its accumulation in the cytoplasm, subsequent translocation to the nucleus, and activation of target genes that promote cellular proliferation.[7] This guide delves into the molecular intricacies of this compound's action, its quantifiable effects on various cell types, and the methodologies employed to elucidate its function.

Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-Catenin Signaling

This compound functions as an ATP-competitive inhibitor of GSK-3β.[8] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of GSK-3β's substrates. This selectivity for GSK-3β over other kinases, such as Cyclin-Dependent Kinases (CDKs), makes it a valuable tool for dissecting specific cellular pathways.[2][5][6]

The primary consequence of GSK-3β inhibition by this compound is the stabilization of β-catenin. In the absence of a Wnt signal (the "off" state), GSK-3β, as part of the destruction complex (which also includes Axin, APC, and CK1), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.

Upon treatment with this compound (mimicking the Wnt "on" state), GSK-3β is inhibited, preventing β-catenin phosphorylation. As a result, β-catenin is no longer targeted for degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes, many of which are involved in cell proliferation, such as c-Myc and Cyclin D1.[9]

References

- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 3. researchgate.net [researchgate.net]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. stemcell.com [stemcell.com]

- 6. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sketchviz.com [sketchviz.com]

- 9. researchgate.net [researchgate.net]

1-Azakenpaullone's effect on osteoblastic differentiation.

An In-depth Technical Guide on the Effects of 1-Azakenpaullone on Osteoblastic Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small-molecule inhibitors are pivotal in dissecting the molecular mechanisms governing cellular processes and hold therapeutic potential.[1][2] This document provides a comprehensive technical overview of this compound, a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), and its profound effects on inducing osteoblastic differentiation and mineralization.[1][2][3][4] this compound has been identified as a potent promoter of osteogenesis, primarily through the activation of the Wnt/β-catenin signaling pathway.[2][3][5][6] This guide details the underlying mechanism of action, presents quantitative data from key experimental findings, and provides detailed protocols for the methodologies cited.

Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-catenin Signaling

This compound is a highly selective, ATP-competitive inhibitor of GSK-3β with an IC₅₀ of 18 nM.[5][7] GSK-3β is a serine-threonine kinase that acts as a negative regulator of the canonical Wnt/β-catenin signaling pathway, which is crucial for bone formation.[2][8] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

The inhibitory action of this compound on GSK-3β disrupts this degradation process. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation into the nucleus.[1][2] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes.[2][9] A key target is Runx2, a master transcription factor for osteoblast differentiation.[1][2][6] The upregulation of Runx2, in turn, drives the expression of various osteoblast-specific genes, including Alkaline Phosphatase (ALP), Osteocalcin (OCN), Osteonectin (ON), Collagen Type I Alpha 1 (COL1A1), and Osteopontin (OPN), ultimately promoting osteoblastic differentiation and mineralization.[1][2][5][9]

Caption: this compound inhibits GSK-3β, leading to β-catenin accumulation and osteogenic gene expression.

Quantitative Data on Osteoblastic Differentiation

Treatment of human mesenchymal stem cells (MSCs) with this compound at a concentration of 3.0 µM significantly enhances markers of osteoblastic differentiation.[1][5]

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity and Mineralization

| Parameter | Treatment Group | Outcome | Day of Measurement |

| ALP Activity | This compound (3.0 µM) vs. DMSO Control | Significant Increase | Day 10 |

| ALP Staining | This compound (3.0 µM) vs. DMSO Control | Significant Increase in Intensity | Day 10 |

| Mineralized Matrix Formation (Alizarin Red Staining) | This compound (3.0 µM) vs. DMSO Control | Significant Increase | Day 14 |

| Data sourced from studies on human MSCs.[1][2] |

Table 2: Gene Expression Analysis of Osteoblast Markers following this compound Treatment

| Gene | Full Name | Function | Expression Change | Day of Measurement |

| Early Markers | ||||

| ALP | Alkaline Phosphatase | Early osteoblast marker, matrix maturation | Upregulated | Day 10 |

| COL1A1 | Collagen Type I Alpha 1 | Major structural protein of bone matrix | Upregulated | Day 10 |

| Runx2 | Runt-related transcription factor 2 | Master transcription factor for osteogenesis | Upregulated | Day 10 |

| Late Markers | ||||

| OCN | Osteocalcin | Late osteoblast marker, involved in mineralization | Upregulated | Day 10 |

| ON | Osteonectin | Binds calcium and collagen, involved in mineralization | Upregulated | Day 10 |

| OPN | Osteopontin | Cell attachment and mineralization | Upregulated | Day 10 |

| Signaling Pathway Components | ||||

| β-catenin | Catenin beta-1 | Key mediator of Wnt signaling | Upregulated | Day 10 |

| Gene expression was significantly upregulated in human MSCs treated with 3.0 µM this compound compared to a DMSO control, as determined by qRT-PCR.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on osteoblastic differentiation.

Caption: General experimental workflow for assessing osteoblastic differentiation of MSCs.

Cell Culture and Osteoblastic Differentiation

-

Cell Seeding: Human Mesenchymal Stem Cells (MSCs) are cultured in a standard growth medium. For differentiation experiments, cells are seeded at a specific density (e.g., 2 x 10⁴ cells/cm²) in multi-well plates.

-

Osteogenic Induction: After reaching confluence (typically 80-90%), the growth medium is replaced with an osteogenic differentiation medium. A standard formulation includes DMEM, 10% FBS, 1% Penicillin-Streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid.

-

Treatment: The experimental group is treated with this compound (dissolved in DMSO) at a final concentration of 3.0 µM. The control group receives an equivalent volume of DMSO.

-

Medium Change: The medium (with respective treatments) is changed every 3 days for the duration of the experiment (typically 10 to 21 days).[10]

Alkaline Phosphatase (ALP) Activity and Staining

-

Purpose: To assess early osteoblastic differentiation. ALP is a key enzyme expressed by active osteoblasts.[11][12]

-

Protocol (Staining - Day 10):

-

Wash cell monolayers with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin for 15-30 minutes at room temperature.

-

Wash again with PBS.

-

Incubate with an ALP staining solution (e.g., a solution containing Naphthol AS-MX phosphate and Fast Blue RR salt) until a color change is observed.

-

Wash with water, and visualize the blue/purple staining under a microscope. The intensity of the stain corresponds to ALP activity.

-

-

Protocol (Activity Assay - Day 10):

-

Lyse the cells in a suitable buffer.

-

Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate.

-

ALP in the lysate will convert pNPP to p-nitrophenol, which is yellow.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

Normalize the ALP activity to the total protein content of the lysate.

-

Alizarin Red S Staining for Mineralization

-

Purpose: To detect the presence of calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[10][11]

-

Protocol (Day 14-21):

-

Wash cell cultures with PBS.

-

Fix the cells in 10% formalin for 1 hour at room temperature.[10]

-

Wash twice with deionized water.[10]

-

Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 30-45 minutes at room temperature in the dark.[10]

-

Aspirate the staining solution and wash the wells 2-4 times with deionized water to remove excess stain.[10]

-

Calcium deposits will be stained bright orange-red and can be visualized and quantified using microscopy.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To quantify the expression levels of specific osteogenic marker genes.

-

Protocol (Day 10):

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

Real-Time PCR: Perform PCR using the synthesized cDNA, gene-specific primers (for genes like Runx2, ALP, OCN, β-catenin), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: The amplification of each gene is monitored in real-time. The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene such as GAPDH.[1]

-

Conclusion

This compound is a powerful inducer of osteoblastic differentiation in human mesenchymal stem cells.[2][3] Its mechanism of action, centered on the selective inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin/Runx2 signaling axis, is well-supported by quantitative data.[2][3][6] The significant upregulation of key osteogenic markers and enhanced mineralization demonstrate its potential as a valuable tool for research in bone biology and as a candidate for therapeutic strategies in bone tissue engineering and regenerative medicine.[2][6] Further investigation into its effects in vivo is warranted to translate these promising in vitro findings.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. stemcell.com [stemcell.com]

- 8. A Review on the Molecular Mechanisms of Action of Natural Products in Preventing Bone Diseases [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ixcellsbiotech.com [ixcellsbiotech.com]

- 11. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KoreaMed Synapse [synapse.koreamed.org]

1-Azakenpaullone: A Technical Guide to its Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Azakenpaullone, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). The information presented herein is intended to support research and development efforts in fields such as regenerative medicine, neurodegenerative diseases, and cancer.

Core Properties and Structure

This compound is a synthetic organic compound belonging to the paullone family of kinase inhibitors. It is a cell-permeable molecule that has garnered significant interest due to its high selectivity for GSK-3β.

Physicochemical and Structural Data

| Property | Value |

| IUPAC Name | 9-Bromo-7,12-dihydropyrido[3',2':2,3]azepino[4,5-b]indol-6(5H)-one[1][2][3] |

| Synonyms | 1-AKP, Azakenpaullone |

| CAS Number | 676596-65-9[1][2][4] |

| Molecular Formula | C₁₅H₁₀BrN₃O[1][2][4] |

| Molecular Weight | 328.16 g/mol [2][4][5] |

| Appearance | Off-white to tan/gray-brown solid powder[1][4] |

| Solubility | DMSO: >10 mg/mL[2][4] |

| Purity | ≥97% (HPLC)[4] |

| SMILES | O=C1CC2=C(NC3=C2C=C(Br)C=C3)C4=C(C=CC=N4)N1[2][4] |

| InChI Key | NTSBZVCEIVPKBJ-UHFFFAOYSA-N[1][2][4] |

Mechanism of Action and Kinase Selectivity

This compound functions as a potent, ATP-competitive inhibitor of GSK-3β.[1][6] Its selectivity for GSK-3β over other kinases, particularly Cyclin-Dependent Kinases (CDKs), is a key characteristic that distinguishes it from other paullone analogs.[7][8] Molecular docking studies suggest that the substituent in the 9-position is important for a hydrogen bond interaction with Lys85 in the ATP-binding pocket of GSK-3.[9]

Kinase Inhibitory Profile

| Kinase Target | IC₅₀ | Selectivity vs. GSK-3β |

| GSK-3β | 18 nM[2][6][7][10] | - |

| CDK1/cyclin B | 2.0 µM[2][10] | ~111-fold |

| CDK5/p25 | 4.2 µM[2][10] | ~233-fold |

Signaling Pathway Modulation

The primary signaling pathway modulated by this compound is the canonical Wnt/β-catenin pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes.[11][12]

Global gene expression profiling of human mesenchymal stem cells (MSCs) treated with this compound has also suggested possible modulation of other signaling pathways, including Hedgehog and TGFβ.[11][12]

Biological Effects and Applications

This compound has demonstrated a range of biological effects, primarily stemming from its activation of the Wnt/β-catenin pathway. A notable application is in the field of regenerative medicine, specifically in promoting the differentiation of stem cells.

Osteoblast Differentiation

Treatment of human mesenchymal stem cells (MSCs) with this compound has been shown to significantly enhance osteoblastic differentiation and mineralization.[11] This is mediated by the upregulation of the key osteogenic transcription factor, Runx2, a downstream target of the Wnt/β-catenin pathway.[11]

| Parameter | Treatment | Result |

| ALP Activity | 3 µM this compound on hMSCs | Significant increase[11][13] |

| Mineralization (Alizarin Red Staining) | 3 µM this compound on hMSCs | Significant increase[11][13] |

| Gene Expression (Runx2, ALP, OC, ON, COL1A1, OPN) | 3 µM this compound on hMSCs | Significant upregulation[11][13] |

| β-catenin Expression | 3 µM this compound on hMSCs | Significant upregulation and nuclear localization[11][13] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to characterize the activity of this compound.

In Vitro GSK-3β Kinase Assay (Radiometric)

This assay measures the transfer of ³²P from [γ-³²P]ATP to a specific GSK-3β substrate.

-

Reaction Mixture Preparation: In a final volume of 30 µL, combine buffer A (10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5), this compound at various concentrations, 5 µL of 40 µM GS-1 peptide substrate, and a 1/100 dilution of GSK-3β enzyme.[10]

-

Initiation: Start the reaction by adding 15 µM [γ-³²P]ATP.[10]

-

Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[10]

-

Termination and Spotting: Spot 25 µL aliquots of the supernatant onto Whatman P81 phosphocellulose paper.[10]

-

Washing: After 20 seconds, wash the filters five times in a solution of 10 mL phosphoric acid per liter of water.[10]

-

Scintillation Counting: Count the wet filters in the presence of 1 mL of ACS scintillation fluid to determine the amount of incorporated ³²P.[10]

Western Blot for β-catenin Accumulation

This protocol details the detection of total and phosphorylated GSK-3β and β-catenin levels in cell lysates.

-

Cell Lysis: Lyse cells treated with this compound or a vehicle control with RIPA buffer. Determine the total protein concentration using a Bradford assay.

-

SDS-PAGE: Mix cellular protein with an equal volume of SDS loading buffer, and separate the proteins by electrophoresis on a polyacrylamide gel.[14]

-

Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1.5 to 2 hours at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against β-catenin, phospho-GSK-3β (Ser9), and a loading control (e.g., GAPDH).[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: After further washing, incubate the membrane with an ECL chemiluminescent reagent and visualize the protein bands using a gel imaging system.[14]

-

Quantification: Quantify the pixel intensity of the bands and normalize to the loading control.

Osteoblast Mineralization Assay (Alizarin Red S Staining)

This assay visualizes calcium deposits, an indicator of late-stage osteoblast differentiation.

-

Cell Culture: Grow human MSCs in osteogenic medium in 6-well plates. Treat with this compound or vehicle control.

-

Fixation: After 14 days, wash the cells twice with PBS and fix with 70% ethanol for 1 hour at room temperature.

-

Staining: Stain the fixed cells with 40 mM Alizarin Red S solution (pH 4.2) for 10 minutes at room temperature.

-

Washing: Rinse the cells with distilled water to remove non-specific staining.

-

Visualization: Visualize the red-orange staining of calcium deposits under a microscope.

-

Quantification (Optional): To quantify, destain the cells with ethylpyridinium chloride. Transfer the extracted stain to a 96-well plate and measure the absorbance at 562 nm.

References

- 1. This compound | GSK3beta inhibitor | Hello Bio [hellobio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. ≥97% (HPLC), glycogen synthase kinase 3β (GSK3β) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. Azakenpaullone | C15H10BrN3O | CID 6538897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. stemcell.com [stemcell.com]

- 8. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

1-Azakenpaullone: A Technical Guide for Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azakenpaullone is a potent, cell-permeable, and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1][2][3] Its specificity for GSK-3β over other kinases, such as cyclin-dependent kinases (CDKs), makes it a valuable tool in stem cell research.[1][2] By inhibiting GSK-3β, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical regulator of stem cell fate decisions, including self-renewal and differentiation. This guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in stem cell culture.

Mechanism of Action: GSK-3β Inhibition and Wnt/β-catenin Pathway Activation

Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular processes. In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

This compound acts as an ATP-competitive inhibitor of GSK-3β.[3] Its inhibition of GSK-3β prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes. These target genes are instrumental in regulating cell proliferation, differentiation, and pluripotency.

Caption: Canonical Wnt Signaling Pathway Modulation by this compound.

Data Presentation

Inhibitory Activity of this compound

| Target Kinase | IC₅₀ | Reference |

| Glycogen Synthase Kinase 3β (GSK-3β) | 18 nM | [1][2][3] |

| Cyclin-dependent kinase 1 (CDK1)/cyclin B | 2.0 µM | [1][2] |

| Cyclin-dependent kinase 5 (CDK5)/p25 | 4.2 µM | [1][2] |

Applications of this compound in Stem Cell Research

| Application | Stem Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |

| Osteogenic Differentiation | Human Mesenchymal Stem Cells (MSCs) | 3 µM | 48 hours - 10 days | Increased ALP activity, mineralization, and expression of osteoblast-specific genes (Runx2, ALP, OC, ON, COL1A1, OPN). | [3] |

| Maintenance of Pluripotency | Human Pluripotent Stem Cells (hPSCs) | Not specified | Long-term propagation | In combination with ID-8 and FK506, supports maintenance of pluripotency and differentiation capacity. | [1] |

| Neuronal Lineage | Zebrafish Lateral Line Neuromasts | 2.5 µM | 48 hours | Stimulates proliferation in irradiated neuromasts. | [3] |

| Pancreatic Beta Cell Proliferation | Human Pancreatic Islets | 5 mM (in combination with 8 mM glucose) | Not specified | Stimulates β-cell proliferation. |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution : Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution. For example, to make a 10 mM stock solution, dissolve 3.28 mg of this compound (MW: 328.16 g/mol ) in 1 mL of DMSO.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.

Caption: Workflow for this compound stock solution preparation.

Osteogenic Differentiation of Human Mesenchymal Stem Cells (MSCs)

This protocol is adapted from studies demonstrating the potent induction of osteogenesis in hMSCs by this compound.

-

Cell Seeding : Plate human MSCs in a suitable culture vessel (e.g., 6-well plate) at a density of 5,000 cells/cm² in MSC expansion medium. Culture until the cells reach 80-90% confluency.

-

Induction of Differentiation :

-

Prepare osteogenic differentiation medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 50 µM ascorbate-2-phosphate, and 10 mM β-glycerophosphate).

-

Add this compound to the osteogenic differentiation medium to a final concentration of 3 µM.

-

Replace the expansion medium with the this compound-containing osteogenic differentiation medium.

-

-

Maintenance : Culture the cells for up to 21 days, replacing the medium every 2-3 days.

-

Analysis :

-

Alkaline Phosphatase (ALP) Activity : Assess at day 7 and 14. This can be done using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate or through histochemical staining.

-

Mineralization (Alizarin Red S Staining) : At day 21, fix the cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution (pH 4.1-4.3) to visualize calcium deposits.

-

Caption: Experimental workflow for osteogenic differentiation of hMSCs.

Maintenance of Human Pluripotent Stem Cell (hPSC) Self-Renewal

This compound can be used in combination with other small molecules to support the long-term self-renewal of hPSCs.[1]

-

Cell Culture : Culture hPSCs on a suitable matrix (e.g., Matrigel or Vitronectin) in a feeder-free medium.

-

Medium Formulation : Supplement the basal medium with a combination of small molecules including this compound, ID-8, and FK506. The optimal concentrations should be empirically determined for each cell line.

-

Passaging : Passage the hPSCs as small clumps when the colonies become large and start to touch each other.

-

Quality Control : Regularly assess the pluripotency of the cultured cells by analyzing the expression of markers such as OCT4, SOX2, and NANOG via immunocytochemistry or flow cytometry.

Neuronal and Cardiac Differentiation (General Protocols)

While specific protocols detailing the use of this compound for neuronal and cardiac differentiation are not as well-established as for osteogenesis, its role as a GSK-3β inhibitor suggests its potential utility in these lineages. GSK-3β inhibition is known to modulate pathways involved in the differentiation of these cell types. Researchers can adapt existing protocols by incorporating this compound at various stages of differentiation, with the optimal concentration and timing to be determined experimentally.

Concluding Remarks

This compound is a powerful and selective tool for manipulating stem cell fate through the inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin signaling pathway. Its efficacy in promoting osteogenic differentiation is well-documented, and its potential in maintaining pluripotency and directing other differentiation lineages makes it a subject of ongoing research. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their stem cell research workflows. As with any small molecule, empirical optimization of concentration and timing is crucial for achieving desired outcomes in specific cell lines and differentiation paradigms.

References

Methodological & Application

Application Notes and Protocols for 1-Azakenpaullone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azakenpaullone is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC₅₀ of 18 nM.[1][2] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of GSK-3β in various cellular processes. By inhibiting GSK-3β, this compound modulates multiple signaling pathways, most notably the canonical Wnt/β-catenin pathway. This activity makes it a versatile compound for research in areas such as stem cell differentiation, neurobiology, diabetes, and oncology. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on osteogenic differentiation, cell proliferation, apoptosis, and cell cycle progression.

Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-Catenin Signaling

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular signaling pathways. In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the cytosolic levels of β-catenin low, and Wnt target genes remain inactive.

This compound, as a selective inhibitor of GSK-3β, disrupts the function of the destruction complex.[3] By inhibiting the kinase activity of GSK-3β, this compound prevents the phosphorylation of β-catenin. As a result, β-catenin is no longer marked for degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. These target genes are involved in a wide array of cellular functions, including proliferation, differentiation, and survival.[4][5]

dot

Caption: GSK-3β/Wnt Signaling Pathway Modulation by this compound.

Data Presentation

The following tables summarize the effective concentrations and observed effects of this compound in various cell culture applications.

Table 1: Effective Concentrations of this compound in Different Cell Lines and Applications

| Cell Line | Application | Concentration Range | Incubation Time | Observed Effect |

| Human Mesenchymal Stem Cells (hMSCs) | Osteoblastic Differentiation | 3 µM | 48 hours - 10 days | Increased ALP activity, mineralization, and expression of osteoblast-specific genes.[4][6] |

| Human Pancreatic Islets | Proliferation | 5 mM | Not Specified | Stimulation of β-cell proliferation.[7][8] |

| INS-1E (Rat Insulinoma) | Proliferation & Protection | 1 µM - 20 µM | 24 - 96 hours | Stimulated cell replication and protection against glucolipotoxicity-induced death.[2][7] |

| HCC1806 (Human Breast Cancer) | Inhibition of S6K1 Phosphorylation | 30 µM | 24 hours | Reduced phosphorylation of S6K1.[1] |

| Zebrafish Lateral Line Neuromasts | Proliferation | 2.5 µM | 48 hours | Stimulated proliferation in irradiated neuromasts.[1] |

Table 2: IC₅₀ Values of this compound for Different Kinases

| Kinase | IC₅₀ | Selectivity vs. GSK-3β |

| GSK-3β | 18 nM | - |

| CDK1/cyclin B | 2.0 µM | >100-fold |

| CDK5/p25 | 4.2 µM | >200-fold |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a powder. Reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1]

Protocol 1: Induction of Osteoblastic Differentiation in Human Mesenchymal Stem Cells (hMSCs)

This protocol describes how to induce osteogenic differentiation of hMSCs using this compound and assess the differentiation markers, alkaline phosphatase (ALP) activity, and mineralization.

Materials:

-

Human Mesenchymal Stem Cells (hMSCs)

-

MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Osteogenic Differentiation Medium (MSC Growth Medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 0.1 µM dexamethasone)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alkaline Phosphatase (ALP) Staining Kit

-

Alizarin Red S Staining Solution (2% w/v in dH₂O, pH 4.1-4.3)

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed hMSCs in a 24-well plate at a density of 2.5 x 10⁴ cells/cm² and culture in MSC Growth Medium until they reach 70-80% confluency.

-

Induction of Differentiation:

-

Aspirate the growth medium and replace it with Osteogenic Differentiation Medium.

-

Add this compound to the treatment wells to a final concentration of 3 µM.

-

Include a vehicle control group treated with an equivalent volume of DMSO.

-

Culture the cells for 7-14 days, replacing the medium with fresh medium and this compound every 2-3 days.

-

-

Alkaline Phosphatase (ALP) Staining (Day 7-10):

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Perform ALP staining according to the manufacturer's protocol of the chosen kit.

-

Observe the cells under a microscope for the development of a blue/purple color, indicating ALP activity.

-

-

Alizarin Red S Staining for Mineralization (Day 10-14):

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells three times with distilled water.

-

Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.

-

Aspirate the staining solution and wash the cells four times with distilled water.

-

Observe the formation of red-orange mineralized nodules under a microscope.

-

dot

References

- 1. ixcellsbiotech.com [ixcellsbiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. cellntec.com [cellntec.com]

- 4. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Osteogenic differentiation of cells and alizarin Red S staining [bio-protocol.org]

- 8. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

1-Azakenpaullone: In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azakenpaullone is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3][4][5][6] Its ability to modulate the activity of this key enzyme makes it a valuable tool for in vitro research in various fields, including developmental biology, cancer research, neuroscience, and regenerative medicine. The primary mechanism of action of this compound involves the inhibition of GSK-3β, which leads to the activation of the canonical Wnt/β-catenin signaling pathway.[1][7] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

These application notes provide an overview of the in vitro uses of this compound, supported by quantitative data and detailed experimental protocols.

Data Presentation

Inhibitory Activity of this compound

| Target Kinase | IC₅₀ | Selectivity vs. GSK-3β | Reference |

| Glycogen Synthase Kinase-3β (GSK-3β) | 18 nM | - | [1][2][4][5][6] |

| Cyclin-Dependent Kinase 1 (CDK1)/cyclin B | 2.0 µM | >100-fold | [2][4] |

| Cyclin-Dependent Kinase 5 (CDK5)/p25 | 4.2 µM | >100-fold | [2][4] |

In Vitro Applications and Effective Concentrations

| Application | Cell Line/System | Concentration | Incubation Time | Observed Effect | Reference |

| Stimulation of Proliferation | Irradiated zebrafish lateral line neuromasts | 2.5 µM | 48 hours | Stimulated proliferation | [1] |

| INS-1E cells | 20 µM | 24 hours (BrdU), 4 days (cell number) | Stimulated cell replication | [2] | |

| Human islets | 5 mM (in combination with 8 mM glucose) | Not specified | Stimulated β-cell proliferation | [2][6] | |

| Osteoblastic Differentiation | Human Mesenchymal Stem Cells (MSCs) | 3 µM | 48 hours | Induced osteoblastic differentiation and mineralization; increased expression of osteoblast-specific genes (ALP, OC, ON, COL1A1, OPN) | [1][8] |

| Reduction of S6K1 Phosphorylation | HCC1806 cells | 30 µM | 24 hours | Reduced S6K1 phosphorylation | [1] |

| Protection against Glucolipotoxicity | INS-1E cells | Not specified | Not specified | Protected against glucolipotoxicity-induced cell death | [2][4][6] |

| Maintenance of Pluripotency | Human pluripotent stem cells | Not specified (in combination with ID-8 and FK506) | Long-term | Maintained pluripotency and capacity to differentiate | [5] |

Signaling Pathway

The primary mechanism of this compound is the inhibition of GSK-3β, a key negative regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation and degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.

Experimental Protocols

General Workflow for In Vitro Cell-Based Assays

The following diagram outlines a general workflow for treating cultured cells with this compound and subsequent analysis.

Caption: A generalized workflow for in vitro experiments using this compound.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM.

-

To prepare a 10 mM stock solution, dissolve 3.28 mg of this compound (MW: 328.16 g/mol ) in 1 mL of DMSO.

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[1]

Protocol 2: In Vitro GSK-3β Kinase Assay

This protocol is adapted from a radiolabeling method to determine the inhibitory activity of this compound on GSK-3β.

Materials:

-

Recombinant GSK-3β enzyme

-

GS-1 peptide (substrate)

-

[γ-³²P]ATP

-

Assay Buffer (Buffer A): 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5

-

This compound at various concentrations

-

Whatman P81 phosphocellulose paper

-

Phosphoric acid solution

-

Scintillation fluid and counter

Procedure:

-

Prepare the reaction mixture in a final volume of 30 µL containing Assay Buffer, 5 µL of 40 µM GS-1 peptide, and diluted GSK-3β enzyme.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

-

Initiate the kinase reaction by adding 15 µM [γ-³²P]ATP.

-

Stop the reaction by spotting 25 µL of the supernatant onto Whatman P81 phosphocellulose paper.[2][6]

-

After 20 seconds, wash the filters five times with a solution of 10 mL phosphoric acid per liter of water.[2][6]

-

Measure the radioactivity of the wet filters using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control to determine the IC₅₀ value.

Protocol 3: Induction of Osteoblastic Differentiation in hMSCs

This protocol describes how to induce osteoblastic differentiation in human mesenchymal stem cells (hMSCs) using this compound.

Materials:

-

Human Mesenchymal Stem Cells (hMSCs)

-

MSC growth medium

-

Osteogenic differentiation medium

-

This compound stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Reagents for endpoint analysis (e.g., Alkaline Phosphatase (ALP) activity kit, Alizarin Red S staining solution, RNA extraction kit and qRT-PCR reagents)

Procedure:

-

Cell Seeding: Seed hMSCs in a multi-well plate at an appropriate density in MSC growth medium and culture until they reach 70-80% confluency.

-

Treatment:

-

Prepare the treatment medium by diluting the this compound stock solution into the osteogenic differentiation medium to a final concentration of 3 µM.[1]

-

Prepare a vehicle control medium with an equivalent amount of DMSO.

-

Aspirate the growth medium from the cells and replace it with the treatment or control medium.

-

-

Incubation: Incubate the cells for the desired period. For gene expression analysis, a 48-hour incubation is often sufficient.[1] For mineralization assays, longer incubation periods (e.g., 14-21 days) with medium changes every 2-3 days are required.

-

Endpoint Analysis:

-

Gene Expression: After 48 hours, lyse the cells, extract total RNA, and perform qRT-PCR to analyze the expression of osteoblast-specific markers such as ALP, RUNX2, OCN, and COL1A1.[1]

-

ALP Activity: At an early time point (e.g., day 7), measure ALP activity using a commercially available kit.

-

Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 14 or 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits.

-

Protocol 4: Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines the use of this compound to stimulate the proliferation of INS-1E cells, as measured by BrdU incorporation.

Materials:

-

INS-1E cells

-

Cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

BrdU labeling reagent

-

BrdU detection kit (e.g., ELISA-based)

Procedure:

-

Cell Seeding: Seed INS-1E cells in a 96-well plate and allow them to attach and grow for 24 hours.

-

Treatment: Treat the cells with 20 µM this compound or DMSO vehicle control in fresh culture medium.[2]

-

BrdU Labeling: After the desired treatment duration (e.g., 24 hours), add BrdU labeling reagent to the culture medium and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Detection: Follow the manufacturer's instructions for the BrdU detection kit, which typically involves fixing the cells, denaturing the DNA, adding a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme for colorimetric or fluorometric detection.

-

Quantification: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell types. Always follow appropriate laboratory safety procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. stemcell.com [stemcell.com]

- 6. This compound | GSK-3 | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]

1-Azakenpaullone solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and biological activity of 1-Azakenpaullone, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).

Introduction

This compound is a cell-permeable compound that acts as a highly selective, ATP-competitive inhibitor of GSK-3β, with an IC50 value of 18 nM.[1][2][3][4][5] It displays significantly less activity against Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and CDK5/p25, making it a valuable tool for studying GSK-3β-mediated signaling pathways.[1][3][5] GSK-3β is a critical negative regulator in the canonical Wnt signaling pathway; its inhibition by this compound leads to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target genes.[6][7][8]

Solubility

The solubility of this compound varies across different laboratory solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), but practically insoluble in aqueous solutions and ethanol.

Table 1: Solubility of this compound

| Solvent | Concentration | Notes | Source(s) |

| DMSO | >10 mg/mL | - | [9][10][11] |

| 15.05 mg/mL | - | [3][5] | |

| 60 mg/mL (182.84 mM) | Sonication is recommended. | [12] | |

| 66 mg/mL (201.12 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1] | |

| 200 mg/mL (609.46 mM) | Requires sonication. | [6] | |

| DMF | 3 mg/mL | - | [10] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [10] |

| Water | Insoluble | (< 1 mg/mL) | [1][12] |

| Ethanol | Insoluble | (< 1 mg/mL) | [1][12] |

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial.

-

To prepare a 10 mM stock solution, add 304.73 µL of DMSO to 1 mg of this compound (Molecular Weight: 328.16 g/mol ).

-

Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution, especially for higher concentrations.[3][12]

-

Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for up to one month or at -80°C for up to one year.[1][6]

In Vitro Kinase Assay for GSK-3β Inhibition

This protocol is adapted from methodologies used to characterize GSK-3β inhibitors.[1][12]

Materials:

-

Recombinant GSK-3β enzyme

-

GS-1 peptide substrate

-

Assay Buffer (Buffer A): 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl (pH 7.5)

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

Whatman P81 phosphocellulose paper

-

Phosphoric acid solution (0.75% or 10 mL/L)

-

Scintillation fluid

Protocol:

-

Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.

-

In a reaction tube, combine the diluted this compound or vehicle control with the GSK-3β enzyme and the GS-1 peptide substrate.

-

Initiate the kinase reaction by adding 15 µM [γ-³²P]ATP. The final reaction volume is typically 30 µL.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

To stop the reaction, spot 25 µL of the supernatant onto a piece of Whatman P81 phosphocellulose paper.

-

After 20 seconds, wash the papers five times in a large volume of phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the wet filters by adding scintillation fluid and using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value of this compound.

Caption: Workflow for an in vitro GSK-3β kinase inhibition assay.

Preparation of Formulation for In Vivo Studies

For animal studies, this compound is typically formulated as a clear solution or a homogeneous suspension. The following is an example protocol for preparing a clear solution for injection.[1]

Materials:

-

This compound stock solution in DMSO (e.g., 66 mg/mL)

-

PEG300

-

Tween 80

-

Sterile ddH₂O or Saline

Protocol (to prepare 1 mL of a 3.3 mg/mL solution):

-

Start with 50 µL of a 66 mg/mL clarified DMSO stock solution of this compound.

-

Add 400 µL of PEG300 and mix until the solution is clear.

-

Add 50 µL of Tween 80 and mix thoroughly until clear.

-

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

-

The final solvent composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

-

This solution should be prepared fresh and used immediately for optimal results.[1]

Note: The concentration of DMSO should be kept low (typically below 10%) for in vivo use to minimize toxicity.[12]

Mechanism of Action: Wnt/β-Catenin Signaling Pathway

This compound selectively inhibits GSK-3β, a key enzyme in the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand ("Wnt OFF"), GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When this compound is introduced, it inhibits GSK-3β, preventing β-catenin phosphorylation. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[7][8]

Caption: Inhibition of GSK-3β by this compound activates Wnt signaling.

Storage and Handling

-

Powder: Store the solid form of this compound at -20°C for up to three years, protected from light.[6][12]

-

Solutions: Store DMSO stock solutions in aliquots at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[1][6] Avoid repeated freeze-thaw cycles.

-

Safety: this compound is for research use only and is not intended for human or veterinary use.[2] Handle with appropriate personal protective equipment (PPE).

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | GSK3beta inhibitor | Hello Bio [hellobio.com]

- 3. glpbio.com [glpbio.com]

- 4. medkoo.com [medkoo.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ≥97% (HPLC), glycogen synthase kinase 3β (GSK3β) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. ≥97% (HPLC), glycogen synthase kinase 3β (GSK3β) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | GSK-3 | TargetMol [targetmol.com]

Application Notes and Protocols: 1-Azakenpaullone for Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azakenpaullone is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of Wnt target genes. This pathway is crucial in regulating the self-renewal and differentiation of various stem cell populations, making this compound a valuable tool for stem cell research and regenerative medicine.

These application notes provide comprehensive guidelines and detailed protocols for the use of this compound in stem cell culture, including recommended working concentrations for different stem cell types and methodologies for assessing its effects.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound's primary mechanism of action is the inhibition of GSK-3β.[1][2] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3β by this compound stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. There, it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of genes involved in cell proliferation, differentiation, and survival.

Data Presentation: Optimal Working Concentrations

The optimal concentration of this compound varies depending on the stem cell type and the desired biological outcome. The following tables summarize the recommended concentration ranges based on published data. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ |

| GSK-3β | 18 nM[1][2] |

| CDK1/cyclin B | 2.0 µM[1] |

| CDK5/p25 | 4.2 µM[1] |

Table 2: Recommended Working Concentrations for Stem Cells

| Stem Cell Type | Application | Recommended Concentration | Incubation Time |

| Human Mesenchymal Stem Cells (hMSCs) | Osteoblastic Differentiation | 3 µM[2] | 48 hours to 14 days[2][3] |

| Human Pluripotent Stem Cells (hPSCs) | Maintenance of Pluripotency (in combination with ID-8 and FK506) | Not specified for this compound alone | Long-term propagation[4] |

| Mouse Embryonic Stem Cells (mESCs) | Maintenance of Self-renewal | 1-2 µM (as a starting point) | 3 days or more[5] |

| Human Neural Progenitor Cells | Neuronal Differentiation (based on Kenpaullone data) | 3 µM (as a starting point)[6] | Up to 2 weeks[6] |

| Zebrafish Lateral Line Neuromasts | Stimulation of Proliferation | 2.5 µM[2] | 48 hours[2] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on stem cells.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is to determine the cytotoxicity of this compound and to establish a non-toxic working concentration range.

Materials:

-

Stem cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed stem cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Induction and Assessment of Osteogenic Differentiation of hMSCs

This protocol describes how to induce osteogenic differentiation of human mesenchymal stem cells using this compound and assess mineralization using Alizarin Red S staining.

Materials:

-

Human Mesenchymal Stem Cells (hMSCs)

-

MSC Growth Medium

-

Osteogenic Differentiation Medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 50 µM ascorbate-2-phosphate, and 10 mM β-glycerophosphate)

-

This compound (3 µM final concentration)

-

6-well or 12-well tissue culture plates

-

10% formalin

-

Alizarin Red S solution (2% w/v in ddH₂O, pH 4.1-4.3)[11][12]

-

DPBS and distilled water

Procedure:

-

Cell Seeding: Plate hMSCs in a multi-well plate and culture in MSC Growth Medium until they reach 80-90% confluency.

-

Induction of Differentiation: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium. For the experimental group, add this compound to a final concentration of 3 µM.[2] Include a control group with Osteogenic Differentiation Medium and a vehicle control (DMSO).

-

Culture: Culture the cells for 14-21 days, replacing the medium every 3 days.

-

Fixation: After the differentiation period, aspirate the medium, wash the cells with DPBS, and fix with 10% formalin for 30-60 minutes at room temperature.[11]

-

Staining: Remove the formalin and wash the cells twice with distilled water. Add Alizarin Red S solution to each well and incubate for 20-45 minutes at room temperature in the dark.[11]

-

Washing and Visualization: Aspirate the Alizarin Red S solution and wash the cells three to four times with distilled water to remove excess stain.[12] Add DPBS to the wells to prevent drying and visualize the orange-red calcium deposits under a microscope.

Protocol 3: Western Blot Analysis of GSK-3β and β-catenin

This protocol details the procedure for analyzing the protein levels of total and phosphorylated GSK-3β and β-catenin in stem cells treated with this compound.

Materials:

-

Treated and untreated stem cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary antibodies (anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a valuable chemical tool for manipulating the Wnt/β-catenin signaling pathway in stem cells. Its high selectivity for GSK-3β allows for targeted studies of the role of this pathway in stem cell self-renewal and differentiation. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their specific stem cell models. It is recommended to optimize the concentration and treatment duration for each cell type and experimental setup to achieve the desired biological outcome.

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pnky Modulates Neural Stem Cell Proliferation and Differentiation Through Activation of Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Human neural stem cell growth and differentiation in a gradient-generating microfluidic device - Lab on a Chip (RSC Publishing) [pubs.rsc.org]